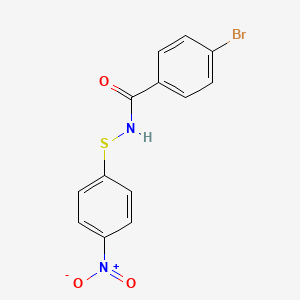
4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is an organic compound characterized by the presence of bromine, nitro, and phenylsulfanyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide typically involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring, usually achieved through the use of bromine or a bromine source like N-bromosuccinimide.
Thioether Formation: The formation of a phenylsulfanyl group by reacting a thiol with a halogenated aromatic compound.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with an amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The phenylsulfanyl group can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-Amino-N-(4-nitro-phenylsulfanyl)-benzamide.
Reduction: 4-Bromo-N-(4-aminophenylsulfanyl)-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and phenylsulfanyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
4-Bromo-N-(4-nitrophenyl)-benzamide: Lacks the phenylsulfanyl group, which may affect its reactivity and biological activity.
4-Nitro-N-(4-bromophenylsulfanyl)-benzamide: The positions of the bromine and nitro groups are reversed, potentially altering its chemical properties and applications.
Uniqueness: 4-Bromo-N-(4-nitro-phenylsulfanyl)-benzamide is unique due to the combination of bromine, nitro, and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
60199-38-4 |
|---|---|
Fórmula molecular |
C13H9BrN2O3S |
Peso molecular |
353.19 g/mol |
Nombre IUPAC |
4-bromo-N-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H9BrN2O3S/c14-10-3-1-9(2-4-10)13(17)15-20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17) |
Clave InChI |
ZPIMQCZMZVYVHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)

![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
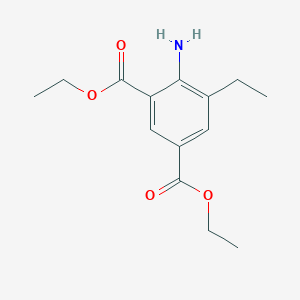
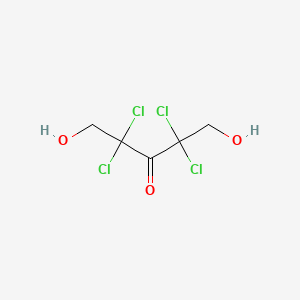
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
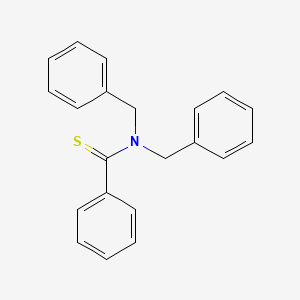
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)

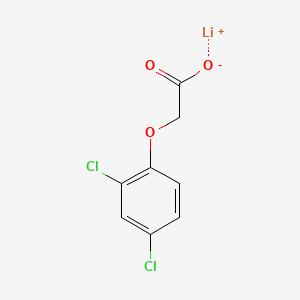
![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966135.png)
